molecular formula C30H37F2NO3Si2 B8726205 (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one

Cat. No.: B8726205
M. Wt: 553.8 g/mol
InChI Key: JHMCCBLFRSWDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one is a useful research compound. Its molecular formula is C30H37F2NO3Si2 and its molecular weight is 553.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H37F2NO3Si2

Molecular Weight

553.8 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-trimethylsilyloxypropyl]-4-(4-trimethylsilyloxyphenyl)azetidin-2-one

InChI

InChI=1S/C30H37F2NO3Si2/c1-37(2,3)35-26-17-9-22(10-18-26)29-27(30(34)33(29)25-15-13-24(32)14-16-25)19-20-28(36-38(4,5)6)21-7-11-23(31)12-8-21/h7-18,27-29H,19-20H2,1-6H3

InChI Key

JHMCCBLFRSWDAL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-{5-(4-Fluorophenyl)-2-[(4-fluorophenylamino)-(4-trimethylsilanyloxy-phenyl)methyl]-5-trimethylsilanyloxypentanoyl}-4-phenyloxazolidin-2-one (10 mg) is suspended in MTB ether (1 ml) under argon while cooling in ice. N,O-Bistrimethylsilylacteamide (20.75 μl) is added, followed by tetrabutylphosphonium chloride (4.2 mg) and silver(I) oxide (3.2 mg). The mixture is stirred at room temperature. A reaction to give 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-trimethylsilanyloxypropyl]-4-(4-trimethylsilanyloxyphenyl)azetidin-2-one is found by means of thin-layer chromatography and LC/MS comparison (M+H,-TMS,-HOTMS: 392).
[Compound]
Name
N,O-Bistrimethylsilylacteamide
Quantity
20.75 μL
Type
reactant
Reaction Step Two
Quantity
4.2 mg
Type
catalyst
Reaction Step Three
Quantity
3.2 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.